molecular formula C24H48O3 B100670 1,3-Dioxolane, 2,2-dimethyl-4-[(octadecyloxy)methyl]- CAS No. 16725-43-2

1,3-Dioxolane, 2,2-dimethyl-4-[(octadecyloxy)methyl]-

Cat. No. B100670
CAS RN: 16725-43-2
M. Wt: 384.6 g/mol
InChI Key: PADBVTRAZHOORO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Dioxolane, 2,2-dimethyl-4-[(octadecyloxy)methyl-] is a chemical compound that has gained significant attention in scientific research. It is a cyclic ether that has been used in various applications, including as a solvent, stabilizer, and plasticizer.

Mechanism Of Action

The mechanism of action of 1,3-Dioxolane, 2,2-dimethyl-4-[(octadecyloxy)methyl-] is not fully understood. However, it is believed to act as a stabilizer and plasticizer in polymers by reducing the intermolecular forces between polymer chains, resulting in increased flexibility and durability. Additionally, it may act as a solvent in the extraction of natural products by disrupting the hydrogen bonds between the target compound and the solvent.

Biochemical And Physiological Effects

There is limited information on the biochemical and physiological effects of 1,3-Dioxolane, 2,2-dimethyl-4-[(octadecyloxy)methyl-]. However, it has been shown to have low toxicity in animal studies, suggesting that it may be a safe compound for use in scientific research.

Advantages And Limitations For Lab Experiments

The advantages of using 1,3-Dioxolane, 2,2-dimethyl-4-[(octadecyloxy)methyl-] in lab experiments include its low toxicity, high melting point, and low solubility in water, making it useful for the extraction of natural products and the synthesis of various compounds. However, its low solubility in water may also limit its use in certain applications.

Future Directions

There are several future directions for research on 1,3-Dioxolane, 2,2-dimethyl-4-[(octadecyloxy)methyl-]. These include further studies on its mechanism of action, the development of more efficient synthesis methods, and the exploration of its potential applications in the fields of materials science, organic chemistry, and biochemistry. Additionally, the use of 1,3-Dioxolane, 2,2-dimethyl-4-[(octadecyloxy)methyl-] in the development of new drugs and therapies may also be an area of future research.

Synthesis Methods

The synthesis of 1,3-Dioxolane, 2,2-dimethyl-4-[(octadecyloxy)methyl-] is typically achieved through the reaction of 2,2-dimethyl-1,3-dioxolane-4-methanol with octadecyl bromide in the presence of a base. The resulting product is a white solid with a high melting point and low solubility in water.

Scientific Research Applications

1,3-Dioxolane, 2,2-dimethyl-4-[(octadecyloxy)methyl-] has been used in various scientific research applications, including as a solvent for the extraction of natural products, as a plasticizer for polymers, and as a stabilizer for organic solar cells. Additionally, it has been used in the synthesis of various compounds, including glycosides, glycoproteins, and glycolipids.

properties

CAS RN

16725-43-2

Product Name

1,3-Dioxolane, 2,2-dimethyl-4-[(octadecyloxy)methyl]-

Molecular Formula

C24H48O3

Molecular Weight

384.6 g/mol

IUPAC Name

2,2-dimethyl-4-(octadecoxymethyl)-1,3-dioxolane

InChI

InChI=1S/C24H48O3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25-21-23-22-26-24(2,3)27-23/h23H,4-22H2,1-3H3

InChI Key

PADBVTRAZHOORO-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCOCC1COC(O1)(C)C

Canonical SMILES

CCCCCCCCCCCCCCCCCCOCC1COC(O1)(C)C

Origin of Product

United States

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